chemical structure and stereochemistry of (1R,2R)-(+)-1-Phenylpropylene oxide
chemical structure and stereochemistry of (1R,2R)-(+)-1-Phenylpropylene oxide
This technical guide details the chemical structure, stereochemical configuration, and synthetic utility of (1R,2R)-(+)-1-Phenylpropylene oxide , a high-value chiral building block in asymmetric synthesis.
[1][2]
Chemical Identity & Structural Analysis[2][3][4][5]
(1R,2R)-(+)-1-Phenylpropylene oxide is the precise stereoisomer of the epoxide derived from trans-
Nomenclature and Identifiers
-
IUPAC Name: (2R,3R)-2-methyl-3-phenyloxirane[1]
-
Common Name: (1R,2R)-trans-
-methylstyrene oxide -
Molecular Formula:
[1][3][4][5][6] -
Molecular Weight: 134.18 g/mol [5]
Stereochemical Configuration
The (1R,2R) designation confirms a trans relationship between the phenyl and methyl substituents on the oxirane ring.
-
C1 (Benzylic): Bonded to the phenyl group. Configuration (R) .
-
C2 (Homobenzylic): Bonded to the methyl group. Configuration (R) .
-
Optical Rotation:
(neat) or (benzene). The positive sign (+) is characteristic of the (1R,2R) enantiomer.
Strain & Conformation: The oxirane ring possesses significant angle strain (~27 kcal/mol), driving its reactivity. In the trans-(1R,2R) isomer, the bulky phenyl and methyl groups adopt a pseudo-equatorial orientation to minimize 1,2-steric repulsion, making this isomer thermodynamically more stable than its cis counterpart, yet highly reactive toward nucleophiles due to ring strain.
Physical Properties Table
| Property | Value | Note |
| Physical State | Colorless Liquid | |
| Boiling Point | 201–207 °C | Atmospheric pressure |
| Density | 1.006 g/mL | at 25 °C |
| Refractive Index | ||
| Flash Point | 68.9 °C | |
| Solubility | Soluble in alcohols, ethers, DCM | Immiscible with water |
Synthetic Pathways & Enantioselective Catalysis[4][5][10][11]
Synthesizing the (1R,2R) isomer with high enantiomeric excess (ee) requires distinguishing between cis and trans olefin precursors. While Jacobsen’s Mn-salen catalyst is legendary for cis-alkenes, the Shi Epoxidation is the gold standard for generating (1R,2R)-trans-epoxides from trans-
The Shi Epoxidation Protocol (Dominant Pathway)
This method utilizes a fructose-derived chiral ketone catalyst and Oxone (potassium peroxymonosulfate) as the oxidant.
-
Substrate: trans-
-Methylstyrene.[7] -
Catalyst: D-Epoxone (derived from D-Fructose).
-
Oxidant: Oxone (
). -
Mechanism: The ketone forms a chiral dioxirane intermediate in situ. The trans-olefin approaches the dioxirane in a spiro-transition state that minimizes steric clash, delivering oxygen to the Re,Re-face.
Step-by-Step Protocol:
-
Preparation: Dissolve trans-
-methylstyrene in acetonitrile/dimethoxymethane (1:2) buffer ( using /AcOH). -
Catalyst Addition: Add 30 mol% of the fructose-derived ketone.
-
Oxidation: Add aqueous Oxone and KOH simultaneously dropwise at -10 °C to maintain pH.
-
Quench & Isolation: Extract with pentane, wash with brine, and purify via silica gel chromatography (buffered with 1%
to prevent acid-catalyzed ring opening). -
Validation: Expect >90% yield and >90% ee.
Hydrolytic Kinetic Resolution (HKR)
If starting from racemic trans-1-phenylpropylene oxide, Jacobsen’s HKR is the method of choice to isolate the (1R,2R) enantiomer.
-
Catalyst: (S,S)-Co(salen) complex.
-
Process: The catalyst selectively hydrolyzes the (1S,2S) enantiomer to the diol, leaving the (1R,2R)-epoxide unreacted with high optical purity (>99% ee).
Figure 1: Synthetic workflows for obtaining (1R,2R)-1-Phenylpropylene oxide via Asymmetric Epoxidation (Shi) or Kinetic Resolution (HKR).
Reactivity & Regioselective Ring Opening
The utility of (1R,2R)-1-phenylpropylene oxide lies in its regiodivergent ring-opening capabilities. The outcome is dictated by the interplay between electronic activation (benzylic) and steric hindrance (homobenzylic).
Electronic vs. Steric Control[4]
-
Site A (Benzylic, C1): Electronically activated. The phenyl ring stabilizes the developing positive charge in the transition state (carbocation character). Favored under acidic/Lewis acid conditions.
-
Site B (Homobenzylic, C2): Sterically less hindered (Methyl vs Phenyl). Favored under basic/nucleophilic conditions (
).
Experimental Scenarios
Scenario A: Basic Conditions (Classical
)
-
Reagents: NaOMe/MeOH or Sodium Azide (
). -
Mechanism: Strong nucleophile attacks the least hindered carbon.[8]
-
Major Product: Attack at C2 (Methyl-bearing carbon) .
-
Inversion: Inversion of configuration at C2; C1 remains (R).
-
Product: (1R,2S)-2-substituted-1-phenylpropan-1-ol.
Scenario B: Acidic/Borderline Conditions (Electronic Control)
-
Reagents: MeOH/
or weak nucleophiles with Lewis Acids. -
Mechanism: Protonation of oxygen weakens the C-O bond. The C1-O bond breaks more easily due to benzylic resonance stabilization.
-
Major Product: Attack at C1 (Benzylic carbon) .
-
Inversion: Inversion of configuration at C1; C2 remains (R).
-
Product: (1S,2R)-1-substituted-1-phenylpropan-2-ol.
Figure 2: Regioselective ring-opening pathways. Acidic conditions favor benzylic attack (C1), while basic conditions favor terminal attack (C2).
Pharmaceutical Applications
(1R,2R)-1-Phenylpropylene oxide serves as a critical chiral scaffold in drug development.
- -Amino Alcohols: Ring opening with amines yields chiral amino alcohols (e.g., norephedrine analogues), which are pharmacophores in sympathomimetic drugs.
-
Dapoxetine Synthesis: The structure is a known impurity precursor and stereochemical reference standard in the synthesis of Dapoxetine (SSRI), ensuring enantiomeric purity in the final API.
-
Enzyme Inhibition Studies: Used as a probe to map the active sites of epoxide hydrolases, determining the stereospecificity of metabolic pathways.
References
-
PubChem. (1R,2R)-(+)-1-Phenylpropylene oxide | C9H10O.[1] National Library of Medicine.[6] [Link]
-
Organic Syntheses. Shi Epoxidation: Preparation of (R,R)-trans-beta-Methylstyrene Oxide. Org. Synth. 2003, 80, 9. [Link]
-
NIST Chemistry WebBook. (1R,2R)-(+)-1-Phenylpropylene oxide Properties. [Link]
Sources
- 1. (1R,2R)-(+)-1-Phenylpropylene oxide | C9H10O | CID 10953562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2R)-(+)-1-PHENYLPROPYLENE OXIDE | 14212-54-5 [chemicalbook.com]
- 3. (1R,2R)-(+)-1-Phenylpropylene oxide [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. trans-beta-Methylstyrene oxide | C9H10O | CID 10219457 - PubChem [pubchem.ncbi.nlm.nih.gov]
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